molecular formula C10H11NO5 B12008313 2-(4-Nitrophenoxy)ethyl acetate CAS No. 6941-80-6

2-(4-Nitrophenoxy)ethyl acetate

Cat. No.: B12008313
CAS No.: 6941-80-6
M. Wt: 225.20 g/mol
InChI Key: GWMKUZOZXKQDFF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)ethyl acetate is an organic compound with the molecular formula C10H11NO5. It is characterized by the presence of a nitrophenoxy group attached to an ethyl acetate moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)ethyl acetate typically involves the reaction of 4-nitrophenol with ethylene oxide, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction between 4-nitrophenol and ethylene oxide. The resulting product is then acetylated using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrophenol and ethylene glycol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

    Reduction: 2-(4-Aminophenoxy)ethyl acetate.

    Substitution: Various substituted phenoxyethyl acetates.

    Hydrolysis: 4-Nitrophenol and ethylene glycol.

Scientific Research Applications

2-(4-Nitrophenoxy)ethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)ethyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and other proteins. The acetate moiety can be hydrolyzed to release acetic acid, which can affect the pH of the surrounding environment .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-nitrophenoxy)acetate
  • Ethyl 2-(2-nitrophenoxy)propionate
  • 2-(4-Nitrophenoxy)ethyl methacrylate

Uniqueness

2-(4-Nitrophenoxy)ethyl acetate is unique due to its specific combination of a nitrophenoxy group and an ethyl acetate moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in research and industry .

Properties

CAS No.

6941-80-6

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

2-(4-nitrophenoxy)ethyl acetate

InChI

InChI=1S/C10H11NO5/c1-8(12)15-6-7-16-10-4-2-9(3-5-10)11(13)14/h2-5H,6-7H2,1H3

InChI Key

GWMKUZOZXKQDFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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